7-Methoxy-2-phenyl-quinolin-4-ol
Overview
Description
7-Methoxy-2-phenyl-quinolin-4-ol is a compound with the molecular formula C16H13NO2 . It has a molecular weight of 251.28 g/mol . The IUPAC name for this compound is 7-methoxy-2-phenyl-1H-quinolin-4-one .
Synthesis Analysis
The synthesis of 2-quinolones, which includes 7-Methoxy-2-phenyl-quinolin-4-ol, has been a topic of significant research. The early synthetic chemistry originated from the same principle of the classical Friedländer and Knorr procedures for the preparation of quinolines . Recent innovations in new bond-forming reactions have allowed for novel strategies to construct the core structures of 2-quinolones .Molecular Structure Analysis
The molecular structure of 7-Methoxy-2-phenyl-quinolin-4-ol includes a benzene ring fused with a pyridine moiety . The InChI representation of the molecule isInChI=1S/C16H13NO2/c1-19-12-7-8-13-15 (9-12)17-14 (10-16 (13)18)11-5-3-2-4-6-11/h2-10H,1H3, (H,17,18)
. Chemical Reactions Analysis
The chemical reactions involving 2-quinolones have been extensively studied. For instance, the reaction between 2-iodoaniline and dialkyl itaconates furnished 2-quinolones possessing carboalkoxymethyl substituents at the C-3 position .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Methoxy-2-phenyl-quinolin-4-ol include a molecular weight of 251.28 g/mol, XLogP3-AA of 3.2, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 2 .Scientific Research Applications
Antiviral Activity : 7-Methoxy-2-phenyl-quinolin-4-ol derivatives have shown potential in inhibiting the Hepatitis B virus. Compounds with 1,3,4-thiadiazole and sulfinylmethyl derivatives displayed potent activities against HBV (Liu et al., 2015).
Anticancer and Antimitotic Properties : The molecule and its derivatives have demonstrated significant antiproliferative activity, including inducing cell cycle arrest in the G2/M phase, a crucial factor in cancer treatment. Specific structural features, like a 5-hydroxyl group and a 7-methoxy group, were essential for this activity (Hadjeri et al., 2004).
Chemical Synthesis : 7-Methoxy-2-phenyl-quinolin-4-ol is a key intermediate in the synthesis of various pharmacologically significant compounds. For example, it has been used in synthesizing potent HCV NS3 protease inhibitors (Frutos et al., 2006).
Corrosion Inhibition : Quinoline derivatives, including those related to 7-Methoxy-2-phenyl-quinolin-4-ol, have been investigated for their effectiveness in inhibiting corrosion, particularly for mild steel in acidic mediums. This application is essential in industrial settings (Singh et al., 2016).
Future Directions
Quinolones, including 7-Methoxy-2-phenyl-quinolin-4-ol, have garnered significant attention in recent years due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on developing new synthetic tools and strategies for the construction of the core structures of 2-quinolones .
properties
IUPAC Name |
7-methoxy-2-phenyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-12-7-8-13-15(9-12)17-14(10-16(13)18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVUAOCDNFNSGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2-phenyl-quinolin-4-ol | |
CAS RN |
20430-72-2 | |
Record name | 20430-72-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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